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molecular formula C9H8ClF2NO B159577 3-chloro-N-(3,4-difluorophenyl)propanamide CAS No. 132669-28-4

3-chloro-N-(3,4-difluorophenyl)propanamide

Cat. No. B159577
M. Wt: 219.61 g/mol
InChI Key: VBUIQHWEHAHIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053509

Procedure details

3-Chloropropionyl chloride (139.16 g) is added with stirring in the course of 1 hour and a half to a solution, heated to a temperature in the region of 55° C., of 3,4-difluoroaniline (125 g) in pyridine (80 cc) and acetone (1.5 liters), and the mixture is maintained at this temperature for 1 hour and a half. After cooling to approximately 20° C., the solution is poured with stirring into a mixture of water (1 liter) and crushed ice (500 g). The temperature is allowed to rise to approximately 20° C. and the product is extracted with dichloromethane (3×500 cc). The combined organic extracts are washed with N hydrochloric acid (500 cc) and water (5×500 cc), dried over magnesium sulphate, filtered and concentrated under reduced pressure (20 kPa) at approximately 50° C. The solid obtained is taken up in n-hexane (500 cc), drained and washed with the same solvent (2×100 cc). 3',4'-Difluoro-3-chloropropionanilide (202.9 g) is obtained in the form of a beige solid, m.p. 76° C., which is used without further purification for the subsequent steps.
Quantity
139.16 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[F:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][C:14]=1[F:15])[NH2:11].O>N1C=CC=CC=1.CC(C)=O.CCCCCC>[F:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][C:14]=1[F:15])[NH:11][C:4](=[O:5])[CH2:3][CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
139.16 g
Type
reactant
Smiles
ClCCC(=O)Cl
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Four
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring in the course of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is maintained at this temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
the solution is poured
CUSTOM
Type
CUSTOM
Details
to rise to approximately 20° C.
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with dichloromethane (3×500 cc)
WASH
Type
WASH
Details
The combined organic extracts are washed with N hydrochloric acid (500 cc) and water (5×500 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (20 kPa) at approximately 50° C
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
washed with the same solvent (2×100 cc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(NC(CCCl)=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 202.9 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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